molecular formula C24H26N2O3S2 B5076951 N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B5076951
M. Wt: 454.6 g/mol
InChI Key: DSVSTJBAHANCFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzylthio group might be introduced via a nucleophilic substitution reaction, while the sulfonyl group might be introduced via a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The benzylthio group, for example, is likely to impart a certain degree of aromaticity to the molecule, while the sulfonyl group could introduce elements of polarity .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For instance, the benzylthio group might participate in electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would be determined by the strength of the intermolecular forces present .

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-20-12-14-23(15-13-20)31(28,29)26(22-10-6-3-7-11-22)18-24(27)25-16-17-30-19-21-8-4-2-5-9-21/h2-15H,16-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVSTJBAHANCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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